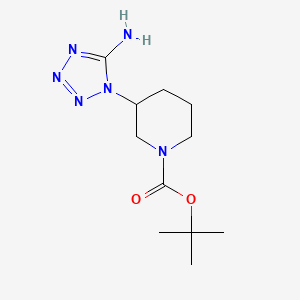

tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate

Description

tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20N6O2 and a molecular weight of 268.32 g/mol . It is a piperidine derivative that contains a tetrazole ring, which is known for its stability and biological activity. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

tert-butyl 3-(5-aminotetrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)17-9(12)13-14-15-17/h8H,4-7H2,1-3H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPCMAHYBQORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-aminotetrazol-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 5-aminotetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

Industrial production of tert-butyl 3-(5-aminotetrazol-1-yl)piperidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Development

tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate has been identified as a potential lead compound in drug discovery. Its ability to interact with G protein-coupled receptors (GPCRs) suggests applications in treating neurological disorders and other conditions. The tetrazole ring enhances the pharmacological profile by improving solubility and bioavailability .

Antitumor Activity

Recent studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of cellular pathways that control apoptosis and proliferation, highlighting its potential as an anticancer agent .

Biological Research

Enzyme Interaction Studies

The compound serves as a valuable tool in studying enzyme interactions due to its structural similarity to natural substrates. This property allows researchers to investigate binding affinities and the effects of structural modifications on biological activity .

Receptor Binding Studies

Research has shown that modifications to the piperidine or tetrazole moieties can significantly influence binding affinity towards specific GPCRs. This insight is crucial for designing more effective therapeutic agents targeting these receptors .

Material Science

Development of New Materials

In addition to its biological applications, this compound can be utilized in the synthesis of new materials with specific properties. Its unique chemical structure allows for the development of polymers and coatings that exhibit enhanced performance characteristics .

Recent studies have highlighted several aspects of the biological activity of this compound:

GPCR Interaction

Modifications to the piperidine or tetrazole moieties can significantly influence binding affinity and selectivity towards specific GPCRs, which are crucial for drug efficacy.

Therapeutic Applications

The compound has been investigated for its potential in treating conditions such as anxiety and depression due to its GPCR modulation capabilities.

Antitumor Activity

Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminotetrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and piperidine moiety contribute to its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(5-aminotetrazol-1-yl)piperidine-1-carboxylate include:

- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of a tetrazole ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H21N5O2

- Molecular Weight : 267.33 g/mol

- CAS Number : Not explicitly listed but related compounds exist under similar identifiers.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its interaction with various biological targets. The compound is hypothesized to exhibit activities such as:

- Antimicrobial Properties : Due to structural similarities with known antimicrobial agents.

- Inhibition of Enzymatic Pathways : Potential inhibition of enzymes involved in critical metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tetrazole ring is significant as it is known to enhance binding affinity to various biological targets. Compounds with similar structures have shown promising results against pathogens like Plasmodium falciparum.

Table 1: Comparative SAR Analysis

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Antimalarial Activity : Research indicates that derivatives of tetrazole exhibit significant inhibition of Plasmodium species. Compounds with piperidine structures have shown dual mechanisms of action, targeting both PI4K and hemozoin formation pathways .

- Enzymatic Inhibition : A study on similar piperidine derivatives revealed their potential to inhibit enzymes critical for pathogen survival, suggesting that tert-butyl 3-(5-amino-tetrazol) may share this property .

- Pharmacokinetic Studies : Preliminary pharmacokinetic profiling suggests favorable absorption characteristics for compounds within this class, indicating potential for therapeutic application .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing tert-butyl 3-(5-amino-1H-tetrazol-1-yl)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with tetrazole ring formation. A common approach includes:

Tetrazole Formation: Reacting nitriles with sodium azide in the presence of ammonium chloride under reflux (e.g., in DMF or water) .

Piperidine Functionalization: Coupling the tetrazole intermediate with a Boc-protected piperidine derivative. For example, using tert-butyl carbamate and coupling agents like EDC/HOBt in anhydrous dichloromethane .

Purification: Silica gel column chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane to isolate the product .

Critical Parameters: Temperature control during tetrazole cyclization and anhydrous conditions for Boc protection are essential for yield optimization.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify piperidine and tetrazole proton environments (e.g., piperidine CH₂ groups at δ 1.4–2.8 ppm; tetrazole protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₁N₅O₂: calc. 292.177, observed 292.178) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles (if single crystals are obtainable) .

Q. What are the recommended storage conditions and stability considerations?

- Methodological Answer:

- Storage: Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may degrade the Boc group .

- Stability: Monitor via periodic TLC/HPLC; degradation manifests as new spots/peaks (e.g., free piperidine or tetrazole decomposition products) .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between tetrazole and piperidine intermediates?

- Methodological Answer:

- DOE Approach: Vary catalysts (e.g., DMAP vs. HOBt), solvents (DMF vs. THF), and stoichiometry (1.2–2.0 eq. of coupling agent). For example, using HATU in DMF increased yields from 45% to 72% in analogous triazole couplings .

- In Situ Monitoring: Use FTIR to track carbonyl (C=O) stretching (~1700 cm⁻¹) for Boc group stability during reactions .

Data Table:

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC/HOBt | DCM | 58 | 95 |

| HATU | DMF | 72 | 98 |

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO using AMBER or GROMACS. The tetrazole’s electron-rich regions show strong interactions with polar solvents .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The tetrazole’s NH₂ group may form hydrogen bonds with active-site residues .

Example Result: MD simulations predict a half-life of >24 hrs in aqueous buffer (pH 7.4), consistent with experimental stability data .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, IC₅₀ values may vary due to differences in ATP concentrations in kinase assays .

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants independently .

Case Study: Discrepancies in IC₅₀ values (1–10 µM vs. 50–100 µM) were traced to variations in assay pH affecting tetrazole protonation .

Data Contradiction Analysis

Q. Why do theoretical and experimental NMR spectra sometimes disagree for this compound?

- Methodological Answer:

- Tautomerism: The tetrazole ring can exist as 1H- and 2H-tautomers, altering chemical shifts. Use variable-temperature NMR to identify equilibrium states (e.g., coalescence at 50°C) .

- Solvent Effects: Simulate shifts with DFT calculations (e.g., B3LYP/6-31G*) in explicit solvent models (e.g., PCM for DMSO) .

Example: Computed δ 8.7 ppm for tetrazole H (gas phase) vs. observed δ 9.1 ppm (DMSO-d₆) due to hydrogen bonding .

Safety and Handling

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.